1-Pentyl-1H-imidazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-pentylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-2-3-4-5-11-8-10-6-9(11)7-12/h6-8H,2-5H2,1H3 |
InChI Key |
XWZSPKFIVMBRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=NC=C1C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Pentyl 1h Imidazole 5 Carbaldehyde
Reactions at the Aldehyde Functional Group
The carbaldehyde group is a highly reactive site, susceptible to a variety of nucleophilic additions and redox reactions. This functionality serves as a primary handle for molecular elaboration, enabling the synthesis of more complex structures.
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
The aldehyde moiety of 1-Pentyl-1H-imidazole-5-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine products incorporate the R-group from the primary amine, allowing for significant structural diversification. These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes.
Similarly, the Knoevenagel condensation provides a powerful method for carbon-carbon bond formation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base. The product is an α,β-unsaturated compound, which serves as a versatile intermediate for further synthetic transformations. The reactivity in these condensation reactions is analogous to that observed for similar imidazole (B134444) aldehydes, such as 4-methyl-5-imidazole carbaldehyde, which readily undergoes such transformations. dergipark.org.trresearchgate.net
Table 1: Representative Condensation Reactions
| Reactant | Reaction Type | Product Structure (Example) | Conditions |
|---|---|---|---|
| Aniline | Schiff Base Formation | Ethanol, reflux | |
| Malononitrile | Knoevenagel Condensation | Piperidine, Ethanol, rt |
Oxidation and Reduction Processes of the Carbaldehyde
The aldehyde group can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing entry into different classes of compounds.
Oxidation: Mild oxidizing agents can selectively convert the aldehyde group of this compound into a carboxylic acid functional group, yielding 1-Pentyl-1H-imidazole-5-carboxylic acid. This transformation is crucial for the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of reagents can be employed for this purpose, including potassium permanganate (KMnO₄) or Oxone, often under controlled pH to prevent degradation of the imidazole ring.
Reduction: Conversely, the selective reduction of the carbaldehyde to the corresponding primary alcohol, (1-Pentyl-1H-imidazol-5-yl)methanol, is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a particularly effective reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups like esters. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, and proceeds smoothly to afford the desired alcohol. This product can serve as a precursor for the synthesis of ethers, esters, and alkyl halides.
Nucleophilic Additions and Organometallic Reactions (e.g., Grignard Reagents, Wittig Reactions)
The electrophilic carbon of the carbaldehyde group is a prime target for nucleophilic attack by organometallic reagents, facilitating the formation of new carbon-carbon bonds.
Grignard Reactions: The addition of Grignard reagents (R-MgX) to this compound results in the formation of secondary alcohols. khanacademy.orgyoutube.commasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. This reaction provides a straightforward route to a diverse range of chiral or achiral secondary alcohols, depending on the nature of the Grignard reagent used.
Wittig Reactions: The Wittig reaction offers a powerful and versatile method for converting the aldehyde into an alkene. mnstate.edumasterorganicchemistry.comumass.eduorganic-chemistry.orgsciepub.comlibretexts.orgnih.gov This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a phosphine oxide byproduct. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. This method is highly valued for its reliability in forming a carbon-carbon double bond at a specific location.
Table 2: Nucleophilic Addition and Organometallic Reactions
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reaction | Secondary Alcohol |
| Triphenylphosphonium methylide (Ph₃P=CH₂) | Wittig Reaction | Terminal Alkene |
Formation of Oximes and Hydrazones
The aldehyde functional group readily reacts with hydroxylamine and hydrazine derivatives to form oximes and hydrazones, respectively. These reactions are examples of condensation-elimination processes.
Oxime Formation: The reaction with hydroxylamine (NH₂OH), typically in the presence of a weak acid or base, yields this compound oxime. Oximes are important intermediates in organic synthesis and can be further transformed, for example, into nitriles or amides via the Beckmann rearrangement.
Hydrazone Formation: Similarly, reaction with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) produces the corresponding hydrazones. tubitak.gov.trnih.govlibretexts.orgdergipark.org.tr Hydrazones derived from imidazole aldehydes are of interest for their potential biological activities and as intermediates in reactions like the Wolff-Kishner reduction, which can be used to deoxygenate the original carbonyl group to a methyl group.
Reactions at the Imidazole Ring System
The imidazole ring is an aromatic heterocycle and, as such, can undergo substitution reactions. The electronic nature of the ring is influenced by the two nitrogen atoms and the substituents present.
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is generally considered electron-rich and is susceptible to electrophilic aromatic substitution. globalresearchonline.netslideshare.netnih.gov The position of substitution is directed by the existing groups on the ring. In this compound, the N-pentyl group is an activating, ortho-, para-directing group (directing to C2 and C4), while the C5-carbaldehyde group is a deactivating, meta-directing group (directing to C2).
Therefore, electrophilic attack is most likely to occur at the C4 position, which is activated by the N1-pentyl group and is not sterically hindered. Attack at the C2 position is also possible but may be less favored due to the deactivating effect of the adjacent aldehyde group. Common electrophilic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the imidazole ring, likely at the C4 position, to yield 1-Pentyl-4-nitro-1H-imidazole-5-carbaldehyde. google.comnih.gov
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in a suitable solvent can lead to the corresponding 4-halo-substituted derivatives. The reactivity of the imidazole ring often allows for halogenation to occur under mild conditions. csic.es
The precise conditions and regioselectivity would need to be determined empirically, as they can be influenced by steric factors and the specific electrophile used.
Functionalization at C-2 and C-4 Positions of the Imidazole Ring
The imidazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. However, the reactivity of specific positions is influenced by the substituents present on the ring. In the case of this compound, the pentyl group at the N-1 position and the carbaldehyde group at the C-5 position significantly direct the regioselectivity of further functionalization.
The C-2 position of the imidazole ring is generally the most acidic and can be deprotonated by a strong base to form an imidazolium (B1220033) ylide or a nucleophilic carbene, which can then react with various electrophiles. However, the presence of the electron-withdrawing carbaldehyde group at C-5 can influence the acidity of the C-2 proton. Research on closely related imidazole-5-carbaldehydes suggests that functionalization at the C-2 position is a viable strategy for introducing further diversity into the molecule.
The C-4 position is also susceptible to electrophilic attack, although generally to a lesser extent than the C-5 position if it were unsubstituted. The electronic interplay between the N-1 pentyl group and the C-5 carbaldehyde group modulates the electron density at the C-4 position. While specific studies on the functionalization of this compound at the C-2 and C-4 positions are limited in publicly available literature, general principles of imidazole chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts type acylations could potentially occur at the C-4 position under appropriate conditions. The specific outcomes of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile employed.
Formation of Fused and Polycyclic Heterocyclic Systems
The bifunctional nature of this compound, possessing both a reactive aldehyde group and an imidazole core, makes it a valuable precursor for the synthesis of a variety of fused and polycyclic heterocyclic systems. These reactions often proceed through initial condensation at the aldehyde functionality, followed by cyclization involving the imidazole ring or other introduced reagents.
Synthesis of Benzoxazole, Benzothiazole, and Benzoimidazole Derivatives from Carbaldehyde
The aldehyde group of this compound serves as a key functional handle for the construction of fused heterocyclic systems such as benzoxazoles, benzothiazoles, and benzoimidazoles. This is typically achieved through a condensation reaction with an appropriate ortho-disubstituted benzene derivative, followed by cyclization. A study by Orhan et al. (2019) on the reactivity of a structurally similar compound, 4-methyl-1H-imidazole-5-carbaldehyde, provides a strong model for the expected reactivity of the pentyl analogue. researchgate.netdergipark.org.tr
The general synthetic approach involves a two-step process. The first step is the condensation of the imidazole-5-carbaldehyde with 2-aminophenol, 2-aminothiophenol, or 1,2-diaminobenzene to form an intermediate Schiff base (an imine). The subsequent step involves an oxidative cyclization of the intermediate to yield the corresponding benzoxazole, benzothiazole, or benzoimidazole derivative, where the imidazole moiety is appended at the 2-position of the newly formed fused ring system. researchgate.netdergipark.org.tr
The reaction scheme can be generalized as follows:
Formation of the Schiff Base: this compound reacts with the amino group of the ortho-disubstituted benzene to form an imine intermediate with the elimination of a water molecule.
Cyclization: The intermediate undergoes an intramolecular cyclization, followed by oxidation (often facilitated by air or an added oxidizing agent), to form the stable aromatic fused heterocyclic system.
The following table summarizes the reactants and the resulting fused heterocyclic products based on the methodology described for the analogous 4-methyl-1H-imidazole-5-carbaldehyde researchgate.netdergipark.org.tr:
| Starting Imidazole Derivative | Reactant | Fused Heterocyclic Product |
| This compound | 2-Aminophenol | 2-(1-Pentyl-1H-imidazol-5-yl)benzoxazole |
| This compound | 2-Aminothiophenol | 2-(1-Pentyl-1H-imidazol-5-yl)benzothiazole |
| This compound | 1,2-Diaminobenzene | 2-(1-Pentyl-1H-imidazol-5-yl)benzo[d]imidazole |
This synthetic strategy highlights the utility of this compound as a building block for creating complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.
Annulation and Cyclization Reactions Utilizing the Imidazole Core and Aldehyde Group
Beyond the synthesis of benzofused heterocycles, the unique combination of the imidazole core and the aldehyde group in this compound allows for a range of other annulation and cyclization reactions. These reactions can lead to the formation of diverse polycyclic systems with varied ring sizes and heteroatom compositions.
The aldehyde functionality can participate in a variety of classical organic reactions that can be coupled with a subsequent cyclization step involving the imidazole ring. For instance, Knoevenagel condensation of the aldehyde with active methylene compounds can generate an electron-deficient double bond, which can then undergo intramolecular cyclization or cycloaddition reactions.
Furthermore, the imidazole ring itself can participate in cyclization reactions. The nitrogen atoms of the imidazole can act as nucleophiles, and in the presence of suitable bifunctional electrophiles, can lead to the formation of additional fused rings. While specific examples utilizing this compound in such annulation and cyclization reactions are not extensively documented, the known reactivity patterns of imidazoles and aldehydes suggest a rich potential for the synthesis of novel polycyclic heterocyclic compounds.
The following table outlines some potential, mechanistically plausible annulation and cyclization reactions that could be explored with this compound based on general heterocyclic chemistry principles:
| Reaction Type | Potential Reactant(s) | Potential Fused/Polycyclic System |
| Knoevenagel Condensation followed by Intramolecular Cyclization | Malononitrile, Ethyl cyanoacetate | Pyrido[1,2-a]imidazole derivatives |
| Pictet-Spengler Reaction | Tryptamine | β-Carboline fused imidazole derivatives |
| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia (B1221849) | Dihydropyridine fused imidazole derivatives |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compound | Furan-imidazole fused systems |
Advanced Characterization and Structural Elucidation of 1 Pentyl 1h Imidazole 5 Carbaldehyde and Its Derivatives
Spectroscopic Methods for Structure Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of 1-Pentyl-1H-imidazole-5-carbaldehyde by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the pentyl chain, and the aldehyde group. The protons on the imidazole ring typically appear in the downfield region. For instance, in related imidazole compounds, the ring protons resonate at specific chemical shifts. hmdb.cachemicalbook.com The aldehyde proton is highly deshielded and is expected to appear as a singlet at approximately 9-10 ppm. The protons of the pentyl group will exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the imidazole nitrogen appearing further downfield compared to the other methylene groups and the terminal methyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 180-190 ppm. The carbons of the imidazole ring will resonate in the aromatic region, typically between 115 and 150 ppm. The signals for the five carbons of the pentyl chain will appear in the upfield region of the spectrum. For related compounds like 1-methyl-1H-indole-5-carbaldehyde, specific carbon resonances have been reported. rsc.org
2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the complete assignment of ¹H and ¹³C signals. COSY experiments establish the connectivity between neighboring protons, for example, within the pentyl chain. HSQC spectra correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for the CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | 9.5 - 10.0 | Singlet |
| Imidazole-H (C2) | 7.8 - 8.2 | Singlet |
| Imidazole-H (C4) | 7.5 - 7.8 | Singlet |
| N-CH₂ (Pentyl) | 4.0 - 4.3 | Triplet |
| CH₂ (Pentyl) | 1.7 - 2.0 | Multiplet |
| CH₂ (Pentyl) | 1.2 - 1.5 | Multiplet |
| CH₂ (Pentyl) | 1.2 - 1.5 | Multiplet |
| CH₃ (Pentyl) | 0.8 - 1.0 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Aldehyde) | 180 - 190 |
| C5 (Imidazole) | 140 - 150 |
| C2 (Imidazole) | 135 - 145 |
| C4 (Imidazole) | 120 - 130 |
| N-CH₂ (Pentyl) | 45 - 55 |
| CH₂ (Pentyl) | 30 - 35 |
| CH₂ (Pentyl) | 25 - 30 |
| CH₂ (Pentyl) | 20 - 25 |
| CH₃ (Pentyl) | 10 - 15 |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. guidechem.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to be observed in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the pentyl group will be visible in the 2850-2960 cm⁻¹ range. The NIST WebBook provides IR spectra for related imidazole aldehydes which show these characteristic peaks. nist.govnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde | C=O Stretch | 1680 - 1700 |
| Aldehyde | C-H Stretch | 2720 and 2820 |
| Imidazole Ring | C=N and C=C Stretch | 1500 - 1650 |
| Pentyl Group | C-H Stretch | 2850 - 2960 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (C₉H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (166.22 g/mol ). guidechem.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.
The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for N-alkyl imidazoles involve cleavage of the alkyl chain. For this compound, characteristic fragments would likely arise from the loss of the pentyl group or parts of it. The fragmentation of the imidazole ring itself can also lead to specific daughter ions. Studies on related synthetic cannabinoids with pentyl chains have shown characteristic fragmentation patterns that can be used for metabolite profiling. nih.gov
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for a crystalline solid.
While no specific single-crystal X-ray diffraction (SC-XRD) data for this compound is publicly available, the technique is the gold standard for determining the precise atomic arrangement in a crystal. The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. For example, the crystal structure of a related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined using this method, revealing its detailed molecular geometry. jsac.or.jp
The data obtained from SC-XRD allows for a detailed analysis of the molecule's conformation, including bond lengths, bond angles, and torsion angles. For this compound, this would reveal the orientation of the pentyl chain relative to the imidazole ring and the conformation of the aldehyde group.
Furthermore, the analysis elucidates the intermolecular interactions that govern the crystal packing. In the solid state, imidazole derivatives are known to form hydrogen bonding networks. researchgate.net Although the N-H proton of the imidazole ring is substituted in this compound, the nitrogen atom at position 3 can act as a hydrogen bond acceptor. Therefore, weak C-H···N or C-H···O hydrogen bonds involving the aldehyde oxygen or the imidazole nitrogen may play a role in the crystal packing. The crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, for instance, shows C-H···N and C-H···O hydrogen bonds that link molecules into dimers. jsac.or.jp Additionally, π-π stacking interactions between the imidazole rings of adjacent molecules could also contribute to the stability of the crystal lattice.
Computational and Theoretical Investigations of 1 Pentyl 1h Imidazole 5 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. nih.gov Methods like B3LYP, combined with basis sets such as 6-311G, are frequently employed to study imidazole-based compounds, providing a balance between computational cost and accuracy. irjweb.comorientjchem.org
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-Pentyl-1H-imidazole-5-carbaldehyde, this process would define key structural parameters. While specific experimental data for this compound is scarce, theoretical calculations on similar imidazole (B134444) derivatives reveal expected trends. irjweb.com The optimization process yields critical data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The planarity of the imidazole ring is a key feature, though substitutions can introduce minor deviations. irjweb.com The pentyl chain, being flexible, can adopt multiple conformations, and the aldehyde group's orientation relative to the ring is crucial for its reactivity.
Illustrative Optimized Structural Parameters:
The following table presents hypothetical, yet representative, data for the optimized geometry of this compound, based on DFT calculations performed on analogous structures.
| Parameter | Atom Pair/Group | Value |
| Bond Lengths (Å) | C=O | ~ 1.21 Å |
| C-N (imidazole ring) | ~ 1.33 - 1.38 Å | |
| C-C (imidazole ring) | ~ 1.36 Å | |
| N-C (pentyl) | ~ 1.47 Å | |
| **Bond Angles (°) ** | O=C-C (imidazole) | ~ 125° |
| C-N-C (imidazole ring) | ~ 108° | |
| N-C-N (imidazole ring) | ~ 110° | |
| Dihedral Angles (°) | C(ring)-C(ring)-C(ald)-O | ~ 180° (for planarity) |
Note: This data is illustrative and based on typical values for similar heterocyclic aldehydes.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com In imidazole derivatives, the HOMO is often distributed over the imidazole ring, while the LUMO can be localized on specific substituents, such as the carbaldehyde group. orientjchem.orgresearchgate.net
Illustrative FMO Data:
| Parameter | Energy Value (eV) | Description |
| EHOMO | ~ -6.3 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. irjweb.com |
Note: These energy values are representative examples based on DFT studies of similar imidazole compounds and serve for illustrative purposes. irjweb.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.comchemrxiv.orgrsc.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different charge regions. bhu.ac.in
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen. nih.govorientjchem.org
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. nih.govorientjchem.org
Green Regions: Represent neutral or zero potential areas. nih.gov
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen of the aldehyde group, making it a primary site for electrophilic interaction. The nitrogen atoms of the imidazole ring would also exhibit negative potential. orientjchem.org Conversely, the hydrogen atom of the aldehyde group and the hydrogens on the imidazole ring would show positive potential (blue), marking them as sites for nucleophilic interaction. bhu.ac.in
Reaction Mechanism Studies and Energetic Profiles
Computational chemistry can elucidate the step-by-step pathways of chemical reactions, including the formation of derivatives from this compound.
By modeling a reaction, chemists can identify transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For instance, in a derivatization reaction involving the aldehyde group, such as a condensation reaction, computational methods can map the entire energy profile from reactants to products, passing through the transition state. This allows for a detailed understanding of the reaction's feasibility and kinetics. Studies on the derivatization of other imidazole-5-carbaldehydes have shown the aldehyde group to be highly reactive, serving as a key precursor for synthesizing more complex molecules. dergipark.org.trresearchgate.net
Derivatization reactions of imidazole aldehydes are common for creating compounds with specific biological or material properties. dergipark.org.tr A typical example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound. researchgate.net
Computational investigation of such a reaction with this compound would involve modeling the following mechanistic steps:
Proton Abstraction: A base removes a proton from the active methylene compound to form a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde group.
Intermediate Formation: An intermediate alkoxide is formed.
Protonation and Dehydration: The intermediate is protonated, followed by the elimination of a water molecule to yield the final condensed product.
Each of these steps can be modeled to calculate the energies of intermediates and transition states, providing a comprehensive energetic profile of the reaction pathway. This level of detail is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.
Molecular Docking and Binding Mode Predictions (if applicable to non-clinical enzyme/receptor interactions)
While specific molecular docking studies on this compound are not available in the current literature, the broader class of imidazole derivatives has been extensively studied for their interactions with various enzymes and receptors. These studies can provide a model for predicting the potential binding modes of this compound.
Imidazole-containing compounds are known to interact with a range of biological targets, often through a combination of hydrogen bonding and hydrophobic interactions. For instance, molecular docking studies of imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] have shown good binding affinity, suggesting their potential as inhibitors. researchgate.net In one such study, various imidazole derivatives were docked into the active site of GlcN-6-P synthase, with the results indicating that the compounds have a strong affinity for the active pocket, which could make them effective inhibitors. researchgate.net
Similarly, other research has explored the docking of imidazole derivatives against the SARS-CoV-2 main protease. nih.gov The findings from these studies suggest that the imidazole scaffold can form significant interactions, including π-bonds and halogen interactions, with the amino acid residues in the enzyme's binding site. nih.gov The presence of electronegative atoms and multiple cycles in the structure of these derivatives was found to enhance their binding affinity. nih.gov
In the context of antifungal research, new 1H-benzo[d]imidazole-5-carboxamide derivatives have been shown through molecular docking to have significant inhibitory activity against the CYP51B enzyme, which is vital for the integrity of fungal cell walls. researchgate.net These studies highlight the versatility of the imidazole core in forming interactions within enzyme active sites.
Based on these analogous studies, it can be predicted that this compound would likely engage in similar types of interactions. The pentyl group would be expected to form hydrophobic interactions with non-polar residues in a binding pocket, while the imidazole ring and the carbaldehyde group could participate in hydrogen bonding and other polar interactions.
Table 1: Predicted Interaction Profile of this compound Based on Analogous Compounds
| Functional Group | Predicted Interaction Type | Potential Interacting Residues |
| Pentyl Chain | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| Imidazole Ring | Hydrogen Bonding, π-π Stacking | Serine, Threonine, Histidine, Tyrosine, Phenylalanine |
| Carbaldehyde Group | Hydrogen Bonding, Dipole-Dipole | Asparagine, Glutamine, Arginine, Lysine |
This predictive model, derived from studies on related imidazole derivatives, suggests that this compound has the potential to bind to various non-clinical enzyme targets, warranting further investigation.
Prediction of Spectroscopic Parameters
The spectroscopic parameters of this compound can be predicted by examining experimental and computational data for structurally similar compounds, such as other N-alkylated imidazole-5-carbaldehydes. Density Functional Theory (DFT) is a powerful computational method used to predict spectroscopic data like NMR and IR spectra with a high degree of accuracy. researchgate.net
Predicted ¹H NMR Spectrum:
The proton NMR (¹H NMR) spectrum of this compound is expected to show characteristic signals for the protons on the imidazole ring, the pentyl chain, and the aldehyde group. Based on data for related compounds like 1-benzyl-1H-imidazole-5-carbaldehyde and 4-methyl-1H-imidazole-5-carbaldehyde, the following chemical shifts can be anticipated. chemicalbook.comdergipark.org.tr
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet |
| Imidazole C2-H | 7.9 - 8.1 | Singlet |
| Imidazole C4-H | 7.6 - 7.8 | Singlet |
| N-CH₂- (Pentyl) | 4.1 - 4.3 | Triplet |
| -CH₂- (Pentyl) | 1.7 - 1.9 | Multiplet |
| -CH₂- (Pentyl) | 1.2 - 1.4 | Multiplet |
| -CH₂- (Pentyl) | 1.2 - 1.4 | Multiplet |
| -CH₃ (Pentyl) | 0.8 - 1.0 | Triplet |
Predicted ¹³C NMR Spectrum:
The carbon-13 NMR (¹³C NMR) spectrum will provide information about the carbon skeleton of the molecule. Predictions based on analogous imidazole derivatives suggest the following approximate chemical shifts. acs.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 180 - 185 |
| Imidazole C2 | 145 - 150 |
| Imidazole C5 | 138 - 142 |
| Imidazole C4 | 130 - 135 |
| N-CH₂- (Pentyl) | 48 - 52 |
| -CH₂- (Pentyl) | 30 - 33 |
| -CH₂- (Pentyl) | 28 - 30 |
| -CH₂- (Pentyl) | 21 - 24 |
| -CH₃ (Pentyl) | 13 - 15 |
Predicted IR Spectrum:
The infrared (IR) spectrum is useful for identifying the functional groups present in a molecule. For this compound, the key vibrational frequencies can be predicted based on data from similar structures. dergipark.org.tr
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (aldehyde) | 1660 - 1680 | Strong |
| C=N stretch (imidazole) | 1600 - 1620 | Medium |
| C-N stretch (imidazole) | 1350 - 1450 | Medium |
| C-H bend (aliphatic) | 1375 - 1470 | Medium |
These predicted spectroscopic values provide a theoretical fingerprint for this compound, which can be invaluable for its identification and characterization in future experimental work.
Role of 1 Pentyl 1h Imidazole 5 Carbaldehyde in the Synthesis of Advanced Materials and Intermediates for Research
Precursor for Complex Heterocyclic Systems and Novel Compounds
1-Pentyl-1H-imidazole-5-carbaldehyde is a strategic precursor for synthesizing a diverse array of complex heterocyclic systems. The aldehyde functional group is a reactive site for various condensation and cyclization reactions, while the N-pentyl imidazole (B134444) core provides a lipophilic domain and a stable heterocyclic base.
Research on analogous imidazole-5-carbaldehydes demonstrates their utility as versatile starting materials. dergipark.org.trresearchgate.net For instance, studies involving 4-methyl-1H-imidazole-5-carbaldehyde show that the aldehyde group can be readily converted into other functional groups or used in cyclization reactions to form fused heterocyclic systems. dergipark.org.trresearchgate.net In one study, the starting imidazole-carbaldehyde was successfully converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction sequence involving the aldehyde group. researchgate.net This highlights the potential of this compound to undergo similar transformations, leading to novel compounds with potentially interesting biological or material properties.
The imidazole aldehyde core can participate in various synthetic strategies, including:
Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other imine derivatives, which can be final products or intermediates for further cyclization.
Multi-component Reactions (MCRs): The aldehyde functionality is ideal for use in MCRs, which allow for the rapid construction of complex molecules in a single step. ias.ac.in
Wittig and Related Reactions: The aldehyde can be converted to an alkene, providing a route to vinyl-imidazole derivatives and other complex structures.
The application of these synthetic routes allows for the creation of diverse molecular frameworks from a single, accessible precursor.
Table 2: Examples of Heterocyclic Systems Potentially Derived from Imidazole-5-carbaldehyde Precursors
| Precursor Type | Reaction | Resulting Heterocyclic System | Source |
| 4-Methyl-1H-imidazole-5-carbaldehyde | Two-step reaction with aminophenols/thiophenols | Benzoxazoles, Benzothiazoles, Benzimidazoles | dergipark.org.trresearchgate.net |
| Aromatic Aldehydes & N-substituted nitroanilines | Reductive Cyclization | N-alkyl and N-aryl benzimidazoles | researchgate.net |
| 4-Methyl-1H-imidazole-5-carbaldehyde | Methylation of both N-atoms | Imidazolium (B1220033) Salts | dergipark.org.trresearchgate.net |
Building Block in the Development of Fine Chemicals for Research Applications
In the field of chemical synthesis, "building blocks" are versatile molecules that can be systematically used to construct a library of more complex compounds. This compound fits this description perfectly and is classified as a heterocyclic building block for research purposes. bldpharm.com Imidazole-5-carbaldehydes containing N-alkyl analogs are frequently used as building blocks in medicinal chemistry. dergipark.org.trresearchgate.net
The utility of this compound as a building block stems from two key features:
The Reactive Aldehyde: This group provides a reliable chemical handle for a multitude of transformations, allowing chemists to attach the imidazole core to other molecular fragments.
The N-Pentyl Imidazole Core: The pentyl group imparts solubility in a range of organic solvents, while the imidazole ring itself can be further functionalized or used as a key pharmacophore or coordinating ligand.
Its role as a biochemical reagent for life science research underscores its importance in creating novel molecules for biological screening. medchemexpress.com By reacting the aldehyde with various amines, for example, researchers can generate a diverse library of Schiff bases. These new compounds can then be tested in various assays to discover new leads for drug development or new materials with specific properties.
Applications in Supramolecular Chemistry and Coordination Compound Research
The imidazole ring is a prominent player in supramolecular chemistry due to its unique electronic structure and ability to participate in a variety of noncovalent interactions. nih.gov The N-substituted imidazole-5-carbaldehyde scaffold is particularly useful for designing ligands that can form complex structures with metal ions and other molecules.
The imidazole ring is an electron-rich aromatic system with two nitrogen atoms, one of which acts as a hydrogen bond donor (in the protonated state) and the other as a hydrogen bond acceptor. This structure facilitates binding with a variety of organic and inorganic species through multiple noncovalent forces. nih.gov These interactions include:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring are key sites for forming hydrogen bonds, which are crucial for the self-assembly of supramolecular structures.
π-π Stacking: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic systems, contributing to the stability of larger assemblies.
Coordination Bonds: The pyridine-like nitrogen atom is an excellent coordination site for metal ions, forming the basis of coordination chemistry. nih.gov
These noncovalent interactions are fundamental to the role of imidazole derivatives in forming complex, self-assembled supramolecular systems. nih.gov
The aldehyde group of this compound is readily converted into multidentate ligands, such as Schiff bases, which are highly effective at chelating metal ions. Research on the closely related 4-Methyl-5-imidazolecarboxaldehyde demonstrates its utility in synthesizing ligands for coordination chemistry. sigmaaldrich.com
For example, this analog has been used to synthesize:
Imidazolate-based metal-organic framework (MOF) membranes. sigmaaldrich.com
Schiff base condensates that form complexes with metals like copper(II). sigmaaldrich.com
Complex Cu(II) compounds with eight and six coordination numbers. sigmaaldrich.com
These examples strongly suggest that this compound can be similarly employed to create novel metal-ligand complexes. Such complexes have wide-ranging applications in catalysis, where they can act as active sites for chemical transformations, and in materials science for the development of new magnetic, optical, or porous materials like MOFs.
Table 3: Applications of Imidazole-5-carbaldehyde Derivatives in Coordination Chemistry
| Derivative Synthesized from 4-Methyl-5-imidazolecarboxaldehyde | Application / Resulting Compound | Source |
| Imidazolate-based ligand | Metal-Organic Framework (MOF) membrane | sigmaaldrich.com |
| Schiff base condensates with tris(2-aminoethyl)amine (B1216632) (tren) | Formation of metal complexes | sigmaaldrich.com |
| Ligand for Copper(II) | Cu(II) eight and six coordinate compounds | sigmaaldrich.com |
| Imidazolyl derivative of a tetraazamacrocycle | Macrocyclic metal complexes | sigmaaldrich.com |
Potential as a Component in the Design of Molecular Probes and Sensors
The structural features of this compound make it a promising candidate for the development of molecular probes and sensors. Imidazole-based supramolecular complexes have been investigated for their utility as ion receptors and pathological probes. nih.gov
The design of a molecular sensor typically requires a recognition unit (a binding site) and a signaling unit. The imidazole ring can serve as the recognition unit, capable of binding to specific analytes such as metal ions through coordination. The aldehyde group acts as a versatile handle to either tune the electronic properties of the imidazole system or to link it to a fluorophore or chromophore (the signaling unit). Upon binding of an analyte to the imidazole moiety, a change in the spectroscopic properties (e.g., fluorescence or color) of the signaling unit could occur, allowing for detection. The N-pentyl group can also be used to modulate the probe's solubility and cellular permeability. While specific research on this compound as a sensor is not yet prominent, its structural components are well-suited for this emerging application.
Emerging Research Directions in Organic Synthesis Utilizing this compound
The versatility of this compound opens up several exciting avenues for future research in organic synthesis.
One major area is its application in multi-component reactions (MCRs) . MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and aldehydes are common substrates in these reactions. ias.ac.in Incorporating this compound into established or novel MCRs could provide rapid access to large libraries of complex imidazole-containing compounds for high-throughput screening in drug discovery.
Another emerging direction is the synthesis of novel N-heterocyclic carbene (NHC) precursors . NHCs are a class of powerful organocatalysts and ligands for transition metals. The imidazole ring is the core structure of most NHCs. By chemically modifying the aldehyde group of this compound and subsequently forming the corresponding imidazolium salt, new functionalized NHC ligands could be developed. These new ligands could offer unique steric and electronic properties, potentially leading to improved catalytic activity or selectivity in a variety of chemical transformations.
Finally, the broader application of this building block in synthesizing novel derivatives for medicinal chemistry research continues to be a promising field. The imidazole core is present in many drugs, and new derivatives are constantly being explored for anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.org The unique combination of the pentyl chain and the reactive aldehyde makes this compound a valuable starting point for creating next-generation therapeutic candidates.
Conclusion and Future Research Perspectives
Summary of Key Academic Research Findings on 1-Pentyl-1H-imidazole-5-carbaldehyde
Direct academic research focusing specifically on this compound is notably limited in publicly accessible literature. However, a significant body of research on analogous N-alkylated imidazole-5-carbaldehydes provides a strong basis for understanding its fundamental chemical properties and potential reactivity.
Studies on related compounds, such as 4-methyl-1H-imidazole-5-carbaldehyde and its N-alkylated derivatives, have demonstrated that the N-1 position of the imidazole (B134444) ring can be readily derivatized with various alkyl groups. epo.orgdergipark.org.tr This suggests that the synthesis of this compound is chemically feasible through standard alkylation procedures. The primary role of such compounds in the scientific literature is as intermediates in the synthesis of more complex molecules, particularly those with potential pharmacological applications. epo.orgnih.gov For instance, 5-imidazole-carbaldehydes are utilized as precursors for creating imidazolium (B1220033) salts and have been converted into other heterocyclic systems like benzoxazoles, benzothiazoles, and benzoimidazoles through reactions involving the aldehyde group. epo.org
The reactivity of the aldehyde functional group at the C-5 position is a key feature. Research on various imidazolecarboxaldehydes indicates that this group can undergo nucleophilic addition reactions. chemicalbook.com The specific electronic environment of the imidazole ring, influenced by the N-pentyl substituent, would be expected to modulate the reactivity of the aldehyde.
While specific experimental data for this compound is scarce, the foundational knowledge from similar structures provides a solid framework for predicting its chemical behavior and potential utility.
Current Challenges and Future Opportunities in the Chemistry of This Compound
The primary challenge in the chemistry of this compound is the current lack of dedicated research. This absence of focused studies means that its specific physical properties, spectral data, and reactivity profile are not well-documented. Consequently, any proposed application or synthetic use remains largely theoretical, based on extrapolation from related compounds.
This information gap, however, presents a clear opportunity. The field is open for foundational research to characterize the compound thoroughly. Establishing a comprehensive profile for this compound would be the first step toward unlocking its potential.
Future opportunities lie in exploring its utility as a building block in medicinal chemistry and materials science. The lipophilic pentyl chain, combined with the reactive aldehyde and the versatile imidazole core, could be leveraged to create novel molecular scaffolds. For example, the synthesis of a library of derivatives from this compound could lead to the discovery of new bioactive agents, as has been seen with other imidazole-based compounds. nih.gov
Prospects for Novel Synthetic Methodologies and Reactivity Investigations
The synthesis of this compound can be approached through established methods for N-alkylation of imidazoles. A common strategy involves the reaction of a suitable imidazole-5-carbaldehyde precursor with a pentyl halide in the presence of a base. dergipark.org.tr
| Reaction Component | Potential Reagents and Conditions |
| Starting Material | 4(or 5)-Imidazolecarboxaldehyde |
| Alkylating Agent | 1-bromopentane (B41390) or 1-iodopentane |
| Base | Sodium hydride (NaH), potassium carbonate (K2CO3) |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |
Future research could focus on developing more efficient and environmentally benign synthetic routes. This might include exploring catalytic methods that avoid the use of strong bases and harsh conditions.
Investigations into the reactivity of this compound are a key area for future work. The aldehyde group is a versatile handle for a variety of chemical transformations, including:
Reductive amination: To produce various secondary and tertiary amines.
Wittig reaction: To form substituted alkenes.
Condensation reactions: With active methylene (B1212753) compounds to generate more complex structures.
Oxidation: To the corresponding carboxylic acid.
Reduction: To the alcohol, 1-pentyl-1H-imidazol-5-yl)methanol.
A systematic study of these reactions would provide valuable insights into the compound's synthetic utility.
Interdisciplinary Research Directions and Potential for Fundamental Chemical Discoveries
The structural features of this compound suggest several promising avenues for interdisciplinary research. The imidazole core is a well-known motif in biologically active compounds, and the introduction of a pentyl group increases lipophilicity, which can be a desirable trait for drug candidates.
Medicinal Chemistry: This compound could serve as a scaffold for the development of new therapeutic agents. Imidazole derivatives have a broad range of biological activities, including antifungal, antibacterial, and anticancer properties. epo.org The synthesis and screening of a library of compounds derived from this compound could lead to the identification of novel drug leads.
Materials Science: Imidazole-based compounds are also of interest in materials science, for example, in the development of ionic liquids and coordination polymers. The N-pentyl group could be varied to tune the physical properties of such materials.
From a fundamental chemical perspective, a detailed study of the electronic properties of this compound and its derivatives could provide a deeper understanding of structure-activity relationships in this class of compounds. For instance, investigating the influence of the N-alkyl chain length on the reactivity of the aldehyde group could yield valuable mechanistic insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
